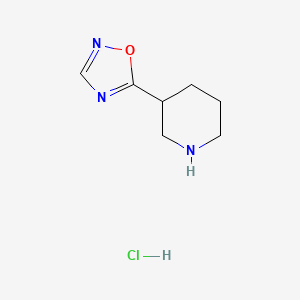

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOHBYQRNMINOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-45-9 | |

| Record name | Piperidine, 3-(1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis generally involves two key stages:

Formation of the 1,2,4-oxadiazole ring: This is typically achieved by cyclization reactions involving precursors such as amidoximes or hydroxylamine derivatives with suitable nitriles or carboxylic acid derivatives. For example, reacting carboxylic acid derivatives with hydroxylamine generates an amidoxime intermediate, which upon cyclization forms the oxadiazole ring.

Attachment of the piperidine moiety: After the oxadiazole ring is formed, the piperidine group is introduced usually via nucleophilic substitution or coupling reactions. The piperidine nitrogen can be protected during earlier steps (e.g., as N-Boc) and deprotected under acidic conditions before final coupling.

A representative synthetic sequence reported involves:

Reaction of a carboxylic acid precursor with hydroxylamine to yield a 1,2,4-oxadiazole intermediate in moderate yields (~54%).

Acidic deprotection of the N-Boc group to liberate the piperidine nitrogen (~65% yield).

Subsequent nucleophilic aromatic substitution with chlorinated heterocycles or substituted anilines to afford the final piperidine-substituted oxadiazole derivatives in yields ranging from 32% to 68% depending on substituents and reaction conditions.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scalability and cost-efficiency. Batch or continuous flow reactors are employed with precise control over temperature, pressure, and reagent stoichiometry to maximize yield and purity. Use of high-purity starting materials and advanced purification methods such as preparative HPLC or crystallization ensures consistent product quality. Automation and process analytical technology (PAT) may be integrated for real-time monitoring.

Reaction Types and Reagents

The key reactions involved in the preparation include:

| Reaction Type | Description | Common Reagents/Conditions |

|---|---|---|

| Cyclization | Formation of the oxadiazole ring from amidoxime and nitrile or carboxylic acid derivatives | Hydroxylamine, carboxylic acids, dehydrating agents, heating |

| N-Boc Deprotection | Removal of protecting group on piperidine nitrogen | Acidic conditions (e.g., HCl in dioxane or TFA) |

| Nucleophilic Substitution | Coupling of piperidine nitrogen with aromatic or heteroaromatic electrophiles | Chlorinated heterocycles, substituted anilines, base catalysts |

| Purification | Isolation and purification of final product | Chromatography (HPLC), crystallization |

Detailed Research Findings

A recent study focusing on oxadiazole-substituted piperidine analogues, including compounds structurally related to 3-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride, reported a one-pot synthesis assisted by copper iodide/diisopropylethylamine click chemistry to efficiently construct the oxadiazole ring and attach the piperidine scaffold.

The synthetic route involved:

Starting from a carboxylic acid (compound 1), reaction with hydroxylamine yielded the oxadiazole intermediate (compound 2) in 54% yield.

Acidic deprotection of the N-Boc group produced the oxadiazole building block (compound 3) with 65% yield.

Reaction with 4,6-dichloro-5-nitropyrimidine (compound 4) gave piperidine-substituted pyrimidine (compound 5) in 50% yield.

Final nucleophilic aromatic substitution with substituted anilines afforded the target compounds with yields between 32% and 68%.

These intermediates and final compounds were characterized by proton nuclear magnetic resonance (1H NMR) spectroscopy to confirm structure and purity.

Data Table: Yields of Key Steps in Synthesis

| Step | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|

| Hydroxylamine reaction | 1,2,4-Oxadiazole intermediate (2) | 54 | Cyclization step |

| N-Boc deprotection | Oxadiazole building block (3) | 65 | Acidic conditions |

| Reaction with chloropyrimidine | Piperidine-substituted pyrimidine (5) | 50 | Nucleophilic aromatic substitution |

| Final substitution | Target compounds (e.g., KSS3) | 32–68 | Variation depending on substituent |

Notes on Purification and Characterization

Purification is typically performed using preparative high-performance liquid chromatography (HPLC) to achieve high chemical purity (>97%).

Final products are often isolated as hydrochloride salts to improve stability and handling.

Structural confirmation is performed by 1H NMR, mass spectrometry, and elemental analysis.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that 3-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride exhibits several pharmacological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of the p53 pathway and caspase-3 cleavage, which are critical for programmed cell death. The compound's ability to halt the cell cycle at the G2/M phase further emphasizes its potential as an anticancer agent .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial activity against Gram-positive bacteria. In vitro assays have indicated lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, making it a candidate for further exploration in treating infections.

- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems. It is believed to modulate receptor binding affinity, which could lead to potential applications in treating neurological disorders.

Materials Science

Development of New Materials

this compound is being explored for its potential in materials science:

- Electronic and Optical Properties : The unique electronic structure of oxadiazole derivatives allows for the development of materials with specific electronic and optical characteristics. This can be beneficial in creating advanced materials for electronics and photonics applications.

Biological Research

Enzyme Interaction Studies

The compound is utilized in biological research to understand its interactions with enzymes and receptors:

- Proteomics Research : It serves as a tool in studying protein interactions and functions. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating interactions with various biological molecules .

Study on Anticancer Activity

A notable study conducted on various cancer cell lines demonstrated significant cytotoxicity of this compound against breast and lung cancer cells. The findings indicated that the compound could activate apoptotic pathways effectively .

Antimicrobial Efficacy Assessment

In vitro assessments revealed promising results against Gram-positive bacteria. The MIC values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The oxadiazole ring is known to interact with various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compounds with modifications to the oxadiazole substituent exhibit distinct physicochemical and biological properties:

Key Insight : The introduction of sulfonyl (e.g., methylsulfonylmethyl) or aromatic groups (e.g., bromophenyl) enhances target binding and solubility, while alkyl substituents (e.g., isopropyl) influence metabolic stability .

Positional Isomerism on the Piperidine Ring

The position of the oxadiazole moiety on the piperidine ring significantly impacts biological activity:

Key Insight : Piperidine derivatives with oxadiazole at the 4-position (e.g., 4-substituted analogs) are often prioritized for agrochemical applications, while 3-substituted variants are explored in medicinal chemistry .

Functional Group Additions and Modifications

Additional functional groups can fine-tune activity and selectivity:

Key Insight : Guanidine or pyridinyl additions (e.g., in and ) enhance interactions with biological targets, such as enzymes or receptors, by introducing hydrogen-bonding or π-π stacking capabilities .

Biological Activity

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives and features an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 245.75 g/mol. The presence of the oxadiazole ring enhances its lipophilicity and potential for biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly influencing GABAergic and dopaminergic pathways. This modulation could have implications for treating neurological disorders.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives exhibited IC50 values in the micromolar range against human hepatocellular carcinoma (HCC) cell lines, indicating their potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| A1 | HCCLM3 | 2.76 |

| A2 | OVXF 899 | 9.27 |

| A3 | PXF 1752 | 1.143 |

Antimicrobial Activity

Research has also demonstrated the antimicrobial properties of oxadiazole derivatives. For example, certain compounds have shown strong bactericidal effects against Staphylococcus species without significant cytotoxicity to normal cell lines . The ability to selectively target pathogens while sparing normal cells is crucial for developing effective antimicrobial therapies.

Case Studies

- Nematocidal Activity : A study investigating oxadiazole derivatives revealed that some compounds exhibited remarkable nematocidal activity against Bursaphelenchus xylophilus, with LC50 values significantly lower than traditional nematicides like avermectin . This suggests potential agricultural applications for these compounds.

- Neuropharmacological Effects : Preliminary investigations into the neuropharmacological effects of this compound indicate its ability to influence mood regulation through interactions with neurotransmitter systems. This could position the compound as a candidate for treating psychiatric conditions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride, and how can its purity be validated?

- Answer : Synthesis typically involves cyclization reactions between piperidine derivatives and oxadiazole precursors under controlled conditions. For example, oxadiazole rings can be formed via condensation of amidoximes with carboxylic acid derivatives. Post-synthesis, purity validation should include:

- High-Performance Liquid Chromatography (HPLC) with a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) to assess impurities .

- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on characteristic peaks for the oxadiazole (δ 8.5–9.5 ppm) and piperidine (δ 1.5–3.0 ppm) moieties .

- Mass Spectrometry (MS) to verify molecular weight (e.g., expected [M+H]⁺ ion at m/z ≈ 232.71 for related analogs) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Emergency Procedures :

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs.

- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .

- Storage : Keep in airtight containers at room temperature (RT) to prevent degradation .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Answer : Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example:

- Reaction Path Search : Identify energetically favorable pathways for oxadiazole ring formation .

- Solvent Effects : Simulate solvent interactions to optimize yield (e.g., polar aprotic solvents like DMF may stabilize intermediates) .

- Software : Tools like Gaussian or ORCA integrate experimental data into simulations, reducing trial-and-error approaches by 30–50% .

Q. How should researchers address contradictions in biological activity data for this compound across different assays?

- Answer : Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

- Comparative Analysis : Use standardized positive/negative controls across assays (e.g., reference inhibitors for enzyme studies) .

- Stability Testing : Assess compound integrity under assay conditions (e.g., pH, temperature) via HPLC to rule out degradation .

- Dose-Response Curves : Validate activity across multiple concentrations to confirm potency thresholds .

Q. What experimental design frameworks are optimal for optimizing reaction conditions for this compound?

- Answer :

- Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) to identify critical factors. For example, a 2³ factorial design can resolve interactions between variables with minimal experiments .

- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., maximizing yield while minimizing byproducts) .

- Case Study : A study on similar piperidine derivatives achieved 85% yield by optimizing reaction time (4–6 hrs) and temperature (80–100°C) using RSM .

Key Research Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.